Cas no 942005-04-1 (2-(4-methylbenzamido)-N-(pyridin-2-yl)methyl-4H,5H,6H-cyclopentad1,3thiazole-4-carboxamide)

2-(4-methylbenzamido)-N-(pyridin-2-yl)methyl-4H,5H,6H-cyclopentad1,3thiazole-4-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-methylbenzamido)-N-(pyridin-2-yl)methyl-4H,5H,6H-cyclopentad1,3thiazole-4-carboxamide
- 2-[(4-methylbenzoyl)amino]-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
- 2-(4-methylbenzamido)-N-[(pyridin-2-yl)methyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide
- 942005-04-1
- AKOS024647767
- 2-(4-methylbenzamido)-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
- F2431-0531
-
- Inchi: 1S/C21H20N4O2S/c1-13-5-7-14(8-6-13)19(26)25-21-24-18-16(9-10-17(18)28-21)20(27)23-12-15-4-2-3-11-22-15/h2-8,11,16H,9-10,12H2,1H3,(H,23,27)(H,24,25,26)
- InChI Key: HNJCFMJBMILCNF-UHFFFAOYSA-N
- SMILES: S1C2CCC(C(NCC3=NC=CC=C3)=O)C=2N=C1NC(=O)C1=CC=C(C)C=C1
Computed Properties
- Exact Mass: 392.13069707g/mol
- Monoisotopic Mass: 392.13069707g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 567
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 112Ų
2-(4-methylbenzamido)-N-(pyridin-2-yl)methyl-4H,5H,6H-cyclopentad1,3thiazole-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2431-0531-10mg |
2-(4-methylbenzamido)-N-[(pyridin-2-yl)methyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide |
942005-04-1 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2431-0531-20mg |
2-(4-methylbenzamido)-N-[(pyridin-2-yl)methyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide |
942005-04-1 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2431-0531-5mg |
2-(4-methylbenzamido)-N-[(pyridin-2-yl)methyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide |
942005-04-1 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2431-0531-15mg |
2-(4-methylbenzamido)-N-[(pyridin-2-yl)methyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide |
942005-04-1 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2431-0531-75mg |
2-(4-methylbenzamido)-N-[(pyridin-2-yl)methyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide |
942005-04-1 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2431-0531-100mg |
2-(4-methylbenzamido)-N-[(pyridin-2-yl)methyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide |
942005-04-1 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2431-0531-3mg |
2-(4-methylbenzamido)-N-[(pyridin-2-yl)methyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide |
942005-04-1 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2431-0531-40mg |
2-(4-methylbenzamido)-N-[(pyridin-2-yl)methyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide |
942005-04-1 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2431-0531-1mg |
2-(4-methylbenzamido)-N-[(pyridin-2-yl)methyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide |
942005-04-1 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2431-0531-4mg |
2-(4-methylbenzamido)-N-[(pyridin-2-yl)methyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide |
942005-04-1 | 90%+ | 4mg |
$66.0 | 2023-05-16 |
2-(4-methylbenzamido)-N-(pyridin-2-yl)methyl-4H,5H,6H-cyclopentad1,3thiazole-4-carboxamide Related Literature
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
5. Caper tea
Additional information on 2-(4-methylbenzamido)-N-(pyridin-2-yl)methyl-4H,5H,6H-cyclopentad1,3thiazole-4-carboxamide
Introduction to 2-(4-methylbenzamido)-N-(pyridin-2-yl)methyl-4H,5H,6H-cyclopentad1,3thiazole-4-carboxamide (CAS No. 942005-04-1)
2-(4-methylbenzamido)-N-(pyridin-2-yl)methyl-4H,5H,6H-cyclopentad1,3thiazole-4-carboxamide (CAS No. 942005-04-1) is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by the presence of fused rings and functional groups that contribute to its unique chemical properties and biological activities. The structural framework of this molecule incorporates a cyclopentadithiazole core, which is a privileged scaffold in drug discovery due to its ability to interact with biological targets in multiple ways. The presence of an amidine group and a pyridine moiety further enhances its potential as a pharmacophore, making it a promising candidate for further exploration in therapeutic applications.
The chemical structure of 2-(4-methylbenzamido)-N-(pyridin-2-yl)methyl-4H,5H,6H-cyclopentad1,3thiazole-4-carboxamide is meticulously designed to optimize its interactions with biological systems. The cyclopentadithiazole ring system is known for its stability and flexibility, which allows it to adopt various conformations that can fit into binding pockets of enzymes and receptors. Additionally, the 4-methylbenzamido group introduces a hydrophobic region that can engage in favorable interactions with hydrophobic residues in protein targets. The pyridin-2-ylmethyl group adds another layer of complexity by providing a polar interaction surface and potentially participating in hydrogen bonding networks.
In recent years, there has been a surge in research focused on developing novel therapeutic agents based on heterocyclic compounds. The cyclopentadithiazole scaffold, in particular, has been extensively studied for its potential applications in treating various diseases, including cancer, inflammation, and infectious disorders. The compound CAS No. 942005-04-1 represents an advanced derivative of this scaffold, incorporating functional groups that enhance its pharmacological properties. Preliminary studies have suggested that this molecule exhibits promising activity against certain enzymatic targets, making it a valuable asset in the quest for new drugs.
The synthesis of 2-(4-methylbenzamido)-N-(pyridin-2-yl)methyl-4H,5H,6H-cyclopentad1,3thiazole-4-carboxamide involves multiple steps that require precise control over reaction conditions and reagent selection. The introduction of the cyclopentadithiazole core is typically achieved through cyclization reactions involving appropriate precursors. Subsequent modifications include the incorporation of the 4-methylbenzamido group, which often requires amide bond formation techniques such as coupling reactions between carboxylic acids and amines under acidic or basic conditions. The final step involves introducing the pyridin-2-ylmethyl group, which can be achieved through nucleophilic substitution or other coupling strategies depending on the synthetic route chosen.
One of the most compelling aspects of this compound is its potential as an inhibitor of key enzymes involved in disease pathways. For instance, studies have shown that derivatives of cyclopentadithiazole can interact with enzymes such as kinases and phosphodiesterases, which are critical regulators of cellular processes. The presence of the pyridine moiety in particular has been linked to enhanced binding affinity due to its ability to form hydrogen bonds with amide or carbonyl groups in protein targets. This feature makes the compound an attractive candidate for further development as an enzyme inhibitor.
The biological activity of CAS No. 942005-04-1 has been preliminarily evaluated through in vitro assays targeting specific enzymes and receptors relevant to various diseases. Initial results indicate that this compound exhibits moderate to high potency against certain enzymatic targets, suggesting its potential as a lead compound for drug development. Additionally, structural modifications based on these findings could further optimize its activity and selectivity. The combination of computational modeling and experimental validation is crucial in refining the structure-function relationships associated with this molecule.
Advances in computational chemistry have significantly accelerated the process of drug discovery by allowing researchers to predict the binding modes and interactions of molecules with biological targets before conducting wet-lab experiments. Molecular docking studies have been particularly useful in understanding how 2-(4-methylbenzamido)-N-(pyridin-2-yl)methyl-4H,5H,6H-cyclopentad1,3thiazole-4-carboxamide interacts with potential targets at the atomic level. These studies not only provide insights into the molecular basis of its activity but also guide future synthetic efforts by highlighting key regions for modification.
The development of novel therapeutic agents requires a multidisciplinary approach that integrates expertise from chemistry, biology, pharmacology, and computer science. The compound under discussion exemplifies this collaborative effort by combining structural features derived from medicinal chemistry principles with computational predictions to identify promising candidates for further investigation. As research continues to uncover new biological pathways and targets associated with various diseases, compounds like CAS No. 942005-04-1 will play an increasingly important role in addressing unmet medical needs.
In conclusion,2-(4-methylbenzamido)-N-(pyridin-2-yl)methyl-4H,5H,6H-cyclopentad1,3thiazole-4-carboxamide (CAS No. 942005-04-1) represents a significant advancement in pharmaceutical chemistry due to its intricate structure and promising biological activities. Its unique combination of functional groups makes it a versatile tool for drug discovery efforts aimed at treating various diseases. With ongoing research focused on optimizing its pharmacological properties through both experimental and computational methods, this compound holds great potential as a future therapeutic agent.
942005-04-1 (2-(4-methylbenzamido)-N-(pyridin-2-yl)methyl-4H,5H,6H-cyclopentad1,3thiazole-4-carboxamide) Related Products
- 1805369-91-8(2-Bromo-5-(difluoromethyl)-4-fluoropyridine-3-sulfonamide)
- 2138149-93-4(Sodium [1-(trifluoromethyl)cyclopropyl]methanesulfinate)
- 111185-87-6(4-Oxo-1,4-dihydroquinoline-3,8-dicarboxylic Acid)
- 924861-19-8(1-(2H-1,3-benzodioxol-5-yl)methyl-3-(4-benzylpiperazin-1-yl)pyrrolidine-2,5-dione)
- 898651-12-2(N-4-({6-(4-methylphenyl)methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}amino)phenylacetamide)
- 2229683-50-3(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylprop-2-en-1-amine)
- 1310143-72-6(N-{3-(piperidin-4-yl)methylphenyl}acetamide)
- 921580-05-4(N,N-diethyl-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide)
- 879339-65-8(1-(3-fluoro-4-hydroxyphenyl)-2-methylpropan-1-one)
- 1805304-67-9(Ethyl 5-(chloromethyl)-2-(difluoromethyl)pyridine-3-acetate)



